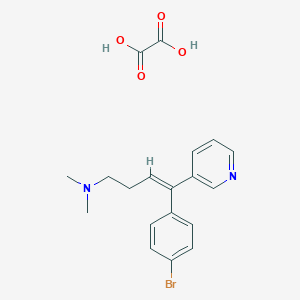
Homomineldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homomineldine is a chemical compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative and has been found to have significant potential in the field of scientific research.
Wirkmechanismus
The exact mechanism of action of Homomineldine is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemische Und Physiologische Effekte
Homomineldine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been found to have potential as an anti-bacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
Homomineldine has several advantages as a research compound. It is relatively easy to synthesize, and its chemical structure is well-defined. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Homomineldine. One area of research could be to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research could be to explore its potential as an anti-bacterial agent and its use in the development of new antibiotics. Additionally, further research could be done to investigate its potential as an anti-cancer drug and its use in the treatment of various types of cancer.
Synthesemethoden
The synthesis of Homomineldine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst. The reaction results in the formation of 4-ethyl-2-methyl-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylic acid ethyl ester, which is then subjected to cyclization in the presence of a base. The final product obtained is Homomineldine.
Wissenschaftliche Forschungsanwendungen
Homomineldine has been found to have significant potential in the field of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential as an anti-cancer drug.
Eigenschaften
CAS-Nummer |
112969-65-0 |
|---|---|
Produktname |
Homomineldine |
Molekularformel |
C19H21BrN2O4 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
(E)-4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C17H19BrN2.C2H2O4/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14;3-1(4)2(5)6/h3,5-11,13H,4,12H2,1-2H3;(H,3,4)(H,5,6)/b17-6+; |
InChI-Schlüssel |
GCDKFLJBPHHYNR-ZDEOBDHWSA-N |
Isomerische SMILES |
CN(C)CC/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.C(=O)(C(=O)O)O |
SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
Synonyme |
homomineldine homozimelidine homozimelidine oxalate (1:1), (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



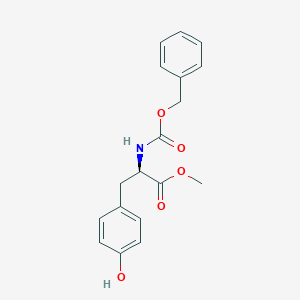
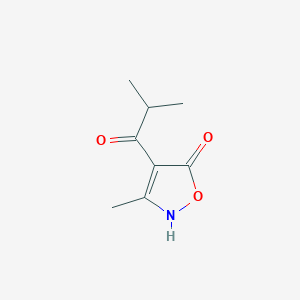

![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)


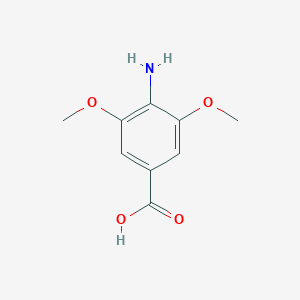
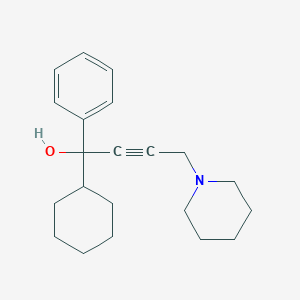

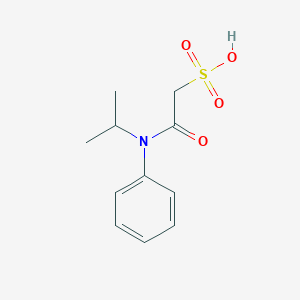

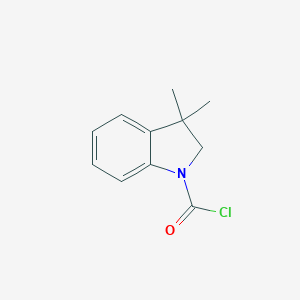
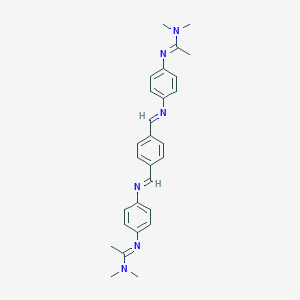
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)